

Application Notes and Protocols for Studying TREK Channel Gating with ML67-33

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Compound of Interest

Compound Name: ML67-33

Cat. No.: B15587283

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Two-Pore Domain Potassium (K2P) channels, particularly the TREK (TWIK-related K⁺ channel) subfamily, are crucial regulators of neuronal excitability and have emerged as promising therapeutic targets for various neurological disorders, including pain and migraine. The TREK subfamily consists of TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels. These channels are polymodal, being activated by a variety of physical and chemical stimuli such as membrane stretch, temperature, intracellular pH, and lipids. A key mechanism governing their activity is "C-type" gating at the selectivity filter.

ML67-33 is a small molecule activator of TREK channels, demonstrating activity on TREK-1, TREK-2, and TRAAK. It acts directly on the extracellular C-type gate, providing a valuable tool for investigating the gating mechanisms of these channels and for exploring their therapeutic potential. These application notes provide detailed protocols for studying the effects of **ML67-33** on TREK channel gating using common electrophysiological techniques.

Data Presentation

Quantitative Data Summary for ML67-33

The following table summarizes the reported half-maximal effective concentrations (EC₅₀) of **ML67-33** for activating TREK channels in different expression systems.

Channel	Expression System	EC50 (μM)	Reference(s)
TREK-1 (K2P2.1)	Xenopus oocytes	21.8 - 29.4	
TREK-1 (K2P2.1)	HEK293 cells	9.7	
TREK-1 (K2P2.1)	Cell-free	36.3	
TREK-2 (K2P10.1)	Xenopus oocytes	30.2	
TRAAK (K2P4.1)	Xenopus oocytes	27.3	

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol describes the functional characterization of TREK channels expressed in *Xenopus laevis* oocytes and the assessment of **ML67-33**'s effect.

Materials:

- *Xenopus laevis* oocytes
- cRNA for the TREK channel of interest
- ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
- Collagenase solution
- **ML67-33** stock solution (in DMSO)
- Two-electrode voltage clamp setup (amplifier, micromanipulators, data acquisition system)
- Glass capillaries for microelectrodes
- 3 M KCl for electrode filling

Procedure:

- Oocyte Preparation and cRNA Injection:
 - Harvest and defolliculate *Xenopus* oocytes.
 - Inject oocytes with 50 nL of cRNA (10-50 ng/μL) for the desired TREK channel.
 - Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.
- Electrode Preparation:
 - Pull glass capillaries to obtain microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
- TEVC Recording:
 - Place an oocyte in the recording chamber and perfuse with ND96 solution.
 - Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
 - Clamp the membrane potential at a holding potential of -80 mV.
 - Apply voltage steps or ramps to elicit channel currents. A typical voltage ramp protocol is from -100 mV to +60 mV over 200 ms.
 - Record baseline currents in the absence of **ML67-33**.
- Application of **ML67-33**:
 - Prepare working solutions of **ML67-33** in ND96 solution from the DMSO stock. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
 - Perfuse the oocyte with increasing concentrations of **ML67-33**.
 - Record channel currents at each concentration until a steady-state effect is observed.
 - Perform a wash-out step by perfusing with ND96 solution to check for reversibility.

- Data Analysis:
 - Measure the current amplitude at a specific voltage (e.g., +40 mV) for each **ML67-33** concentration.
 - Normalize the currents to the baseline current.
 - Plot the normalized current as a function of **ML67-33** concentration and fit the data with the Hill equation to determine the EC50.

Protocol 2: Whole-Cell Patch Clamp Recording in HEK293 Cells

This protocol details the procedure for recording TREK channel activity in transiently transfected HEK293 cells and examining the modulatory effects of **ML67-33**.

Materials:

- HEK293 cells
- Expression vector containing the TREK channel cDNA
- Transfection reagent
- Cell culture medium (e.g., DMEM with 10% FBS)
- Poly-L-lysine coated coverslips
- Patch clamp setup (amplifier, micromanipulator, perfusion system, data acquisition system)
- Borosilicate glass capillaries for patch pipettes
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Internal solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH.

- **ML67-33** stock solution (in DMSO)

Procedure:

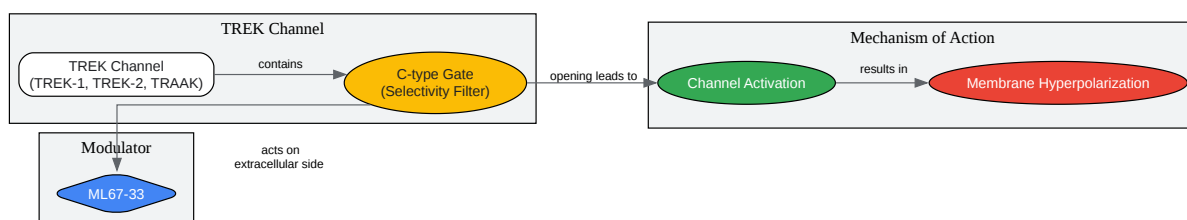
- Cell Culture and Transfection:
 - Culture HEK293 cells on poly-L-lysine coated coverslips.
 - Transiently transfect the cells with the TREK channel expression vector using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can help identify transfected cells.
 - Allow 24-48 hours for channel expression before recording.
- Pipette Preparation:
 - Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-6 M Ω when filled with the internal solution.
- Whole-Cell Recording:
 - Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
 - Approach a transfected cell with the patch pipette while applying positive pressure.
 - Form a high-resistance seal (G Ω seal) between the pipette tip and the cell membrane.
 - Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -60 mV.
 - Apply voltage ramps or steps to record TREK channel currents.
- Application of **ML67-33**:
 - Prepare working solutions of **ML67-33** in the external solution.
 - Apply different concentrations of **ML67-33** to the cell using a perfusion system.

- Record currents at each concentration.
- Data Analysis:
 - Analyze the data as described in the TEVC protocol to determine the EC50 of **ML67-33**.

Mandatory Visualization

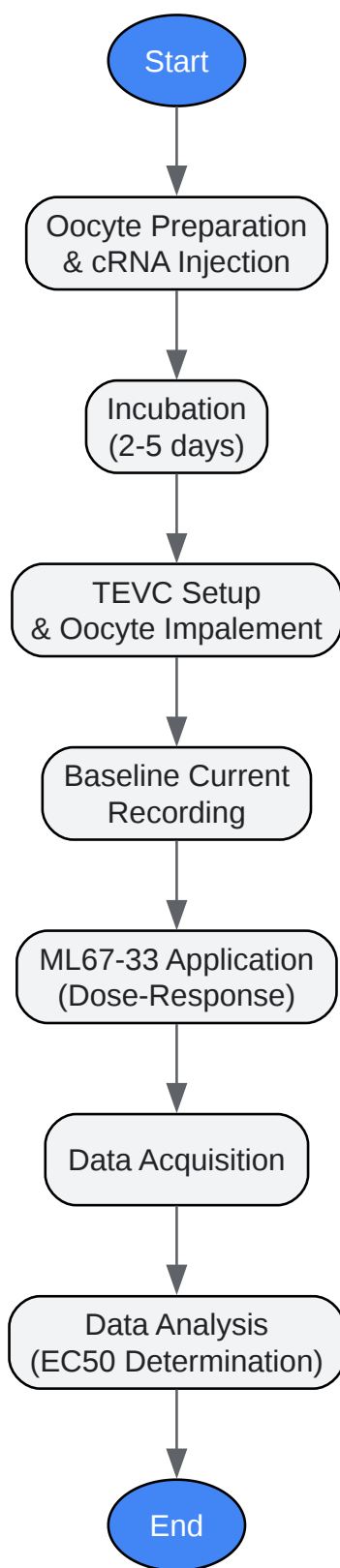
Signaling Pathways and Experimental Workflows

The following diagrams were generated using the DOT language to illustrate key concepts and procedures.



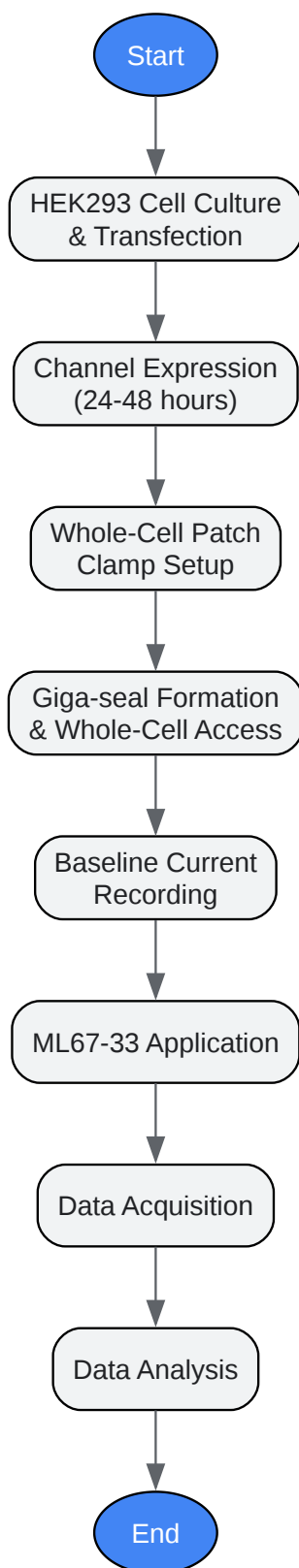
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Caption: Mechanism of TREK channel activation by **ML67-33**.



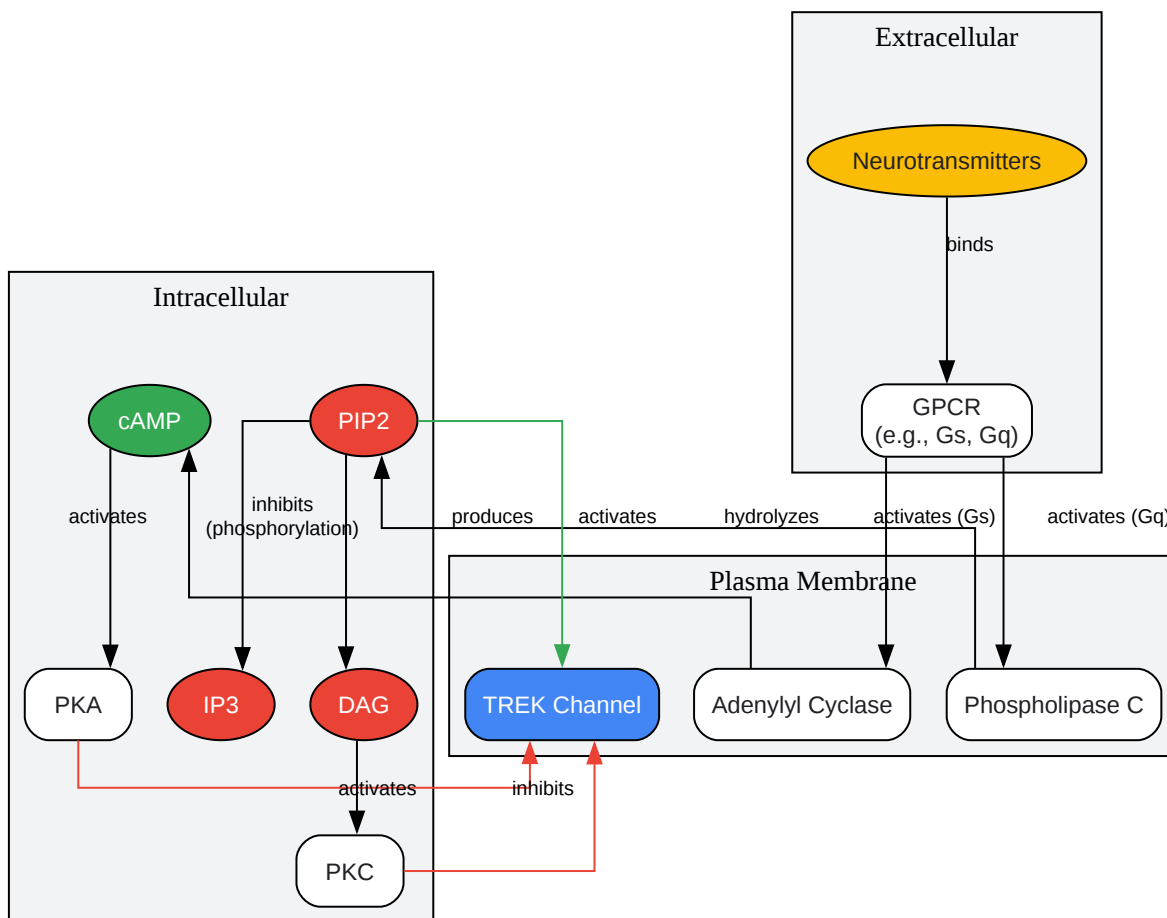
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Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.



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Caption: Workflow for Whole-Cell Patch Clamp experiments.



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Caption: Simplified signaling pathways regulating TREK channel activity.

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